molecular formula C26H27N3O5 B265646 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265646
M. Wt: 461.5 g/mol
InChI Key: LPIAMWJQEFXAIX-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMHP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act as an inhibitor of tubulin polymerization, which is essential for cell division and growth. This inhibition leads to cell cycle arrest and ultimately, cell death. 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have an effect on the microtubule network, which is involved in various cellular processes.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been shown to have a protective effect on neurons in vitro, potentially making it a candidate for neuroprotective therapies.

Advantages and Limitations for Lab Experiments

5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one offers several advantages for lab experiments, including its potent antitumor activity, potential as a neuroprotective agent, and ability to modulate the immune response. However, its limited solubility and stability can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research involving 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One potential avenue is the development of 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one analogs with improved solubility and stability, which could enhance its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various fields, including cancer therapy and neuroprotection.
Conclusion:
5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its potent antitumor activity, potential as a neuroprotective agent, and ability to modulate the immune response make it a promising candidate for further research. However, its limited solubility and stability can make it challenging to work with in certain experimental settings. Further studies are needed to fully understand the mechanism of action of 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various fields.

Synthesis Methods

5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with 3-(1H-imidazol-1-yl)propylamine, followed by the reaction with 4-methylbenzoyl chloride and hydroxylation with sodium borohydride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. 5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential as a neuroprotective agent, as it has been shown to have a protective effect on neurons in vitro.

properties

Product Name

5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H27N3O5/c1-17-5-7-18(8-6-17)24(30)22-23(20-15-19(33-2)9-10-21(20)34-3)29(26(32)25(22)31)13-4-12-28-14-11-27-16-28/h5-11,14-16,23,30H,4,12-13H2,1-3H3/b24-22+

InChI Key

LPIAMWJQEFXAIX-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=C(C=CC(=C4)OC)OC)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=C(C=CC(=C4)OC)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=C(C=CC(=C4)OC)OC)O

Origin of Product

United States

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